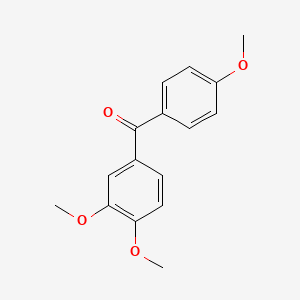

(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Übersicht

Beschreibung

(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C16H16O4 It is characterized by the presence of methoxy groups attached to phenyl rings, which are connected through a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone exhibits significant anticancer activity. A study demonstrated that this compound inhibits tubulin polymerization, induces G2/M cell cycle arrest, and triggers apoptosis in human leukemia cells (HL-60) . The compound was shown to decrease cell viability and alter cell cycle distribution favorably towards apoptosis.

Table 1: Effect of this compound on HL-60 Cells

| Concentration (µM) | G0/G1 (%) | S (%) | G2/M (%) |

|---|---|---|---|

| Negative Control | 33.1 | 57.2 | 9.7 |

| Positive Control | 32.3 | 65.9 | 1.8 |

| 0.25 | 9.7 | 33.1 | 57.3 |

| 0.5 | 10.7 | 37.8 | 51.5 |

| 1.0 | 9.3 | 39.4 | 51.3 |

The compound's ability to affect cell morphology and viability suggests its potential as a therapeutic agent against various cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial susceptibility against various bacterial and fungal species . The results indicated promising antimicrobial activity, suggesting potential applications in treating infections.

Nonlinear Optical Properties

The compound has been explored for its nonlinear optical properties, which are crucial for applications in photonic devices . Studies have shown that derivatives of this compound can form crystals suitable for nonlinear optical applications.

Wirkmechanismus

The mechanism of action of (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3,4-Dimethoxyphenyl)methanol: Similar structure but with a methanol group instead of a methanone group.

(3,4-Dimethoxyphenyl)acetonitrile: Contains a nitrile group instead of a methanone group.

(3,4-Dimethoxyphenyl)propanoic acid: Features a propanoic acid group.

Uniqueness

(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both 3,4-dimethoxy and 4-methoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Biologische Aktivität

(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of substituted phenols with appropriate carbonyl compounds. For instance, a recent study detailed a stereo-selective synthesis approach that yielded novel lignan intermediates, including this compound as a key intermediate .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating a series of methanones linked to thiazole derivatives, compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the synthesized compounds were tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, showing effective inhibition comparable to standard antibiotics like Chloramphenicol .

| Bacterial Strain | Inhibition Zone (mm) | Standard Control (Chloramphenicol) Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 18 | 20 |

| Escherichia coli | 15 | 22 |

| Klebsiella pneumoniae | 16 | 21 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has been reported to induce apoptosis in breast cancer cells (MCF-7) and inhibit tubulin polymerization. The compound's IC50 values were found to be significantly lower than those of many known anticancer agents, indicating its potential as a therapeutic agent .

In specific studies:

- MCF-7 Cells : The compound demonstrated an IC50 value of 52 nM.

- MDA-MB-231 Cells : An IC50 value of 74 nM was reported.

These findings suggest that the compound effectively targets cancer cell proliferation and induces cell cycle arrest at the G2/M phase .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that substituents at different positions on the phenyl rings can significantly alter the compound's potency against cancer cells and bacteria. For example, the presence of electron-donating groups enhances the activity by improving binding affinity to target proteins involved in cell division and microbial growth inhibition .

Case Studies

- In Vivo Studies : In animal models, compounds derived from this compound have shown promising results in reducing tumor growth in xenograft models. One study indicated a significant reduction in tumor size when treated with derivatives of this compound compared to controls .

- Mechanistic Studies : Detailed mechanistic studies have elucidated that the compound induces apoptosis through mitochondrial pathways, activating caspase-3 and leading to programmed cell death in cancer cells .

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-7-4-11(5-8-13)16(17)12-6-9-14(19-2)15(10-12)20-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTCELJFGVBDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.